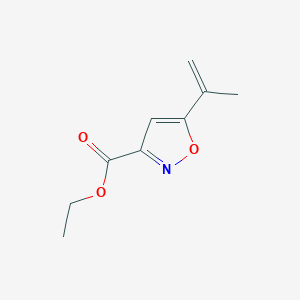

Ethyl 5-(prop-1-en-2-yl)-1,2-oxazole-3-carboxylate

描述

Ethyl 5-(prop-1-en-2-yl)-1,2-oxazole-3-carboxylate is a synthetic heterocyclic compound featuring a 1,2-oxazole core substituted at position 5 with a prop-1-en-2-yl (isopropenyl) group and at position 3 with an ethyl ester.

属性

分子式 |

C9H11NO3 |

|---|---|

分子量 |

181.19 g/mol |

IUPAC 名称 |

ethyl 5-prop-1-en-2-yl-1,2-oxazole-3-carboxylate |

InChI |

InChI=1S/C9H11NO3/c1-4-12-9(11)7-5-8(6(2)3)13-10-7/h5H,2,4H2,1,3H3 |

InChI 键 |

MACXZPCYSWLDIU-UHFFFAOYSA-N |

规范 SMILES |

CCOC(=O)C1=NOC(=C1)C(=C)C |

产品来源 |

United States |

准备方法

Cyclocondensation Approaches

The oxazole ring is typically constructed via cyclocondensation reactions. A common strategy involves reacting α,β-unsaturated carbonyl compounds with hydroxylamine derivatives. For example, ethyl 5-ethoxyisoxazoline-3-carboxylate can undergo hydrolysis and subsequent cyclization under acidic conditions to form the oxazole core . In one protocol, hydroxylamine hydrochloride reacts with an α,β-unsaturated ester in dry ethanol, followed by sodium hydroxide-mediated hydrolysis to yield the oxazole intermediate .

Key Reaction Conditions

-

Reagents : Hydroxylamine hydrochloride, sodium hydroxide, ethanol.

-

Temperature : Room temperature for initial reaction; 80–85°C for hydrogenation steps .

Palladium-Catalyzed Alkylation

Direct alkylation of preformed oxazole esters is a widely used method. Ethyl oxazole-4-carboxylate serves as a starting material, undergoing coupling with 2-bromopropene in the presence of palladium catalysts. A representative procedure involves:

-

Catalyst System : Palladium acetate (4 mol%), 2-(dicyclohexylphosphino)biphenyl (10 mol%), cesium carbonate .

Mechanistic Insight

The reaction proceeds via oxidative addition of the alkyl halide to palladium, followed by transmetallation and reductive elimination to install the prop-1-en-2-yl group at the oxazole’s 5-position .

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction rates and selectivity. A modified protocol uses:

-

Substrates : Methyl (S)-2-pyrrolidone-5-carboxylate, trans-crotonaldehyde, acrylonitrile.

-

Conditions : 180°C for 40 minutes under microwave irradiation .

This method reduces reaction times from hours to minutes, though yields remain moderate due to competing side reactions .

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors are employed to optimize:

-

Mixing Efficiency : Enhanced mass transfer in microreactors minimizes byproduct formation.

-

Temperature Control : Precise thermal management improves selectivity .

-

Catalyst Recycling : Heterogeneous catalysts (e.g., Pd/C) are reused to reduce costs .

Typical Workflow

-

Oxazole Formation : Cyclocondensation in a flow reactor.

-

Alkylation : Continuous Pd-catalyzed coupling with 2-bromopropene.

Comparative Analysis of Methods

Challenges and Optimization Strategies

-

Regioselectivity : Competing alkylation at different oxazole positions necessitates careful catalyst selection .

-

Byproduct Formation : Hydrolysis of the ester group during cyclocondensation is mitigated by using anhydrous conditions .

-

Cost Reduction : Replacing Pd with cheaper metals (e.g., Cu) is under investigation but remains experimental.

化学反应分析

反应类型: 5-(丙-1-烯-2-基)-1,2-噁唑-3-羧酸乙酯可以发生各种化学反应,包括:

氧化: 该化合物可以被氧化形成具有不同官能团的相应的噁唑衍生物。

还原: 还原反应可以将酯基团转化为醇或其他还原形式。

取代: 酯基团可以被其他亲核试剂取代,形成酰胺、酸或其他衍生物。

常见试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。

还原: 还原剂如氢化铝锂 (LiAlH4) 或硼氢化钠 (NaBH4) 通常被使用。

取代: 胺类、醇类和硫醇类等亲核试剂可以在酸性或碱性条件下使用以实现取代。

主要产物: 这些反应形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能会生成噁唑-3-羧酸,而还原可能会生成 5-(丙-1-烯-2-基)-1,2-噁唑-3-甲醇乙酯。

科学研究应用

5-(丙-1-烯-2-基)-1,2-噁唑-3-羧酸乙酯在科学研究中有几个应用:

化学: 它作为合成更复杂的噁唑衍生物的构建模块,在有机合成和材料科学中很有价值。

生物学: 该化合物可用于研究酶抑制剂,并作为生化分析中的探针。

工业: 该化合物可用于生产特种化学品,并作为合成农用化学品和药物的中间体。

作用机制

5-(丙-1-烯-2-基)-1,2-噁唑-3-羧酸乙酯的作用机制涉及其与特定分子靶标的相互作用。噁唑环可以与酶和受体相互作用,调节它们的活性。酯基团可以发生水解以释放活性噁唑部分,然后参与各种生化途径。丙-1-烯-2-基团可能会增强化合物与其靶标的结合亲和力和特异性。

相似化合物的比较

Structural Analogues and Substitution Patterns

The 1,2-oxazole-3-carboxylate scaffold is highly modular. Variations at position 5 significantly alter physicochemical properties and applications. Key analogs include:

Structural Insights :

- Electron-Withdrawing Groups (e.g., bromoacetyl, fluorophenyl) : Increase molecular polarity and reactivity, making these compounds suitable as electrophilic intermediates .

- Aliphatic Groups (e.g., methyl, isopropenyl) : Reduce polarity, improving lipid solubility for agrochemical applications .

Physicochemical Properties

Key Physical Data:

- Boiling Points: Ethyl 5-methylisoxazole-3-carboxylate: 246.2°C . Ethyl 5-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylate: Not reported, but fluorinated analogs typically exhibit higher boiling points due to increased molecular weight .

- Density :

- Reactivity : Bromoacetyl and hydroxymethyl derivatives are more reactive toward nucleophiles, enabling functionalization for drug discovery .

生物活性

Ethyl 5-(prop-1-en-2-yl)-1,2-oxazole-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity based on diverse research findings, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an oxazole ring, which is known for its biological significance. The compound features a vinyl group at the 5-position of the oxazole, contributing to its reactivity and biological interactions.

Research indicates that compounds containing oxazole moieties often exhibit diverse mechanisms of action, including:

- Enzyme Inhibition : Many oxazole derivatives act as inhibitors of various enzymes, particularly proteases. The vinyl group enhances the electrophilicity of the compound, allowing it to form covalent bonds with cysteine residues in target enzymes.

- Antiviral Activity : Some studies have shown that similar compounds can inhibit viral replication by targeting specific viral enzymes. The mechanism typically involves irreversible binding to the active site of viral proteases, disrupting their function.

Antiviral Activity

In a study evaluating the antiviral properties of related compounds, this compound demonstrated significant antiviral activity against Chikungunya virus (CHIKV). The compound exhibited an effective concentration (EC50) in the nanomolar range, indicating potent antiviral effects. Table 1 summarizes the biological evaluation results:

| Compound | IC50 (nM) | EC50 (nM) | Selectivity Index |

|---|---|---|---|

| This compound | 60 | 40 | >1000 |

| NHC (Control) | - | 1000 | - |

The selectivity index indicates that this compound is significantly more selective than the control compound NHC.

Enzyme Inhibition Studies

The compound was evaluated for its ability to inhibit cysteine proteases, which play critical roles in various diseases. The inhibition kinetics showed that this compound binds irreversibly to the enzyme's active site:

| Enzyme | Inhibition Type | Kinetic Parameters |

|---|---|---|

| nsP2 Protease | Irreversible | IC50 = 60 nM |

| Other Cysteine Proteases | Competitive/Inhibitory | IC50 values varied |

Study on Antiviral Efficacy

A recent study highlighted the efficacy of this compound against CHIKV in vitro. The compound was tested on human fibroblast MRC5 cells infected with CHIKV. Results indicated a significant reduction in viral load compared to untreated controls.

Structure–Activity Relationship (SAR)

Further investigations into the structure–activity relationship revealed that modifications at various positions on the oxazole ring could enhance or diminish biological activity. For instance:

- Substitution at Position 5 : Introduction of electron-withdrawing groups increased potency.

- Alkene vs. Alkane : The presence of a vinyl group was crucial for maintaining high activity levels against proteases.

常见问题

Q. What synthetic methodologies are typically employed for synthesizing Ethyl 5-(prop-1-en-2-yl)-1,2-oxazole-3-carboxylate?

The compound is synthesized via multi-step reactions involving cyclization and functionalization. For example, oxazole derivatives are often prepared by reacting ethyl oxazole carboxylate precursors with propenylating agents under controlled conditions (e.g., temperature, pH, and catalysts). Similar compounds, such as ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate, are synthesized through cyclopropane ring formation followed by esterification . Key steps include optimizing reaction time and solvent polarity to minimize side products.

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

- X-ray crystallography with programs like SHELXL or SHELXS is critical for resolving the 3D structure, particularly for confirming substituent positions (e.g., propenyl vs. cyclopropyl groups) .

- NMR spectroscopy (¹H, ¹³C) identifies functional groups and substitution patterns. For example, the propenyl group’s vinyl protons typically appear as distinct doublets in the ¹H NMR spectrum (δ ~5.5–6.5 ppm) .

- High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Q. What preliminary biological activities are reported for structurally analogous oxazole derivatives?

Oxazole carboxylates with substituents like cyclopropyl or bromo groups exhibit antimicrobial and anticancer potential. For example, cyclopropyl-substituted analogs show enhanced activity against Gram-positive bacteria due to increased lipophilicity, while bromo-substituted derivatives act as intermediates in anticancer drug discovery .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Systematic optimization involves:

- Catalyst screening : Transition-metal catalysts (e.g., Pd or Cu) may enhance coupling efficiency for propenyl group introduction .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while non-polar solvents (e.g., toluene) reduce hydrolysis of the ester group .

- Temperature gradients : Stepwise heating (e.g., 60°C → 100°C) minimizes decomposition of thermally sensitive intermediates .

Q. How do substituents (e.g., propenyl vs. cyclopropyl) influence the compound’s reactivity and bioactivity?

- Reactivity : The propenyl group’s electron-rich double bond increases susceptibility to electrophilic attack compared to cyclopropyl analogs, enabling functionalization via epoxidation or Diels-Alder reactions .

- Bioactivity : Propenyl-substituted oxazoles may exhibit higher membrane permeability due to reduced steric hindrance compared to bulky cyclopropyl groups, as observed in cytotoxicity assays .

Q. What strategies address stability issues during storage and handling?

- Storage : Amber glass vials at –20°C under inert gas (N₂/Ar) prevent ester hydrolysis and oxidation of the propenyl group .

- Analytical monitoring : Regular HPLC or TLC checks detect degradation products (e.g., free carboxylic acid from ester hydrolysis) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Docking studies : Tools like AutoDock Vina model interactions with enzymes (e.g., bacterial dihydrofolate reductase) using the compound’s 3D structure derived from X-ray data .

- QSAR analysis : Correlate substituent electronic properties (e.g., Hammett σ values) with bioactivity trends observed in analogs .

Q. How to resolve contradictions in reported biological data for oxazole derivatives?

- Comparative assays : Test the compound alongside analogs (e.g., bromo- or amino-substituted derivatives) under identical conditions to isolate substituent effects .

- Mechanistic validation : Use fluorescence polarization or SPR to confirm target binding specificity, ruling out off-target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。